![molecular formula C23H17FN4O4 B2419899 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methyl-3-nitrobenzamide CAS No. 1171612-36-4](/img/structure/B2419899.png)
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C23H17FN4O4 and its molecular weight is 432.411. The purity is usually 95%.
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Biological Activity
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methyl-3-nitrobenzamide is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a quinazoline core substituted with a 4-fluorophenyl group and a nitrobenzamide moiety. The molecular formula is C18H17FN2O3 and its molecular weight is approximately 344.34 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in cancer cell proliferation, potentially leading to apoptosis in malignant cells.
- Receptor Modulation : The compound may also interact with certain receptors, modulating signaling pathways critical for cellular functions.
Biological Activities
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Anticancer Activity :
- Studies have shown that derivatives of quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values indicating potent anticancer properties against breast cancer (MCF-7) and other tumor cell lines .
- Antimicrobial Activity :
- Antitubercular Activity :
Case Study 1: Anticancer Effects
A study investigated the effects of a related quinazoline derivative on MCF-7 cells, revealing an IC50 value of 10 μM, indicating significant cytotoxicity. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Evaluation
In vitro tests on various bacterial strains showed that a similar compound exhibited an MIC of 32 μg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-methyl-3-nitrobenzamide has been investigated for its potential therapeutic effects against various diseases:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth.
- Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial activity against certain pathogens, making it a candidate for developing new antibiotics.
Biological Research
The compound is also explored in biological studies for its interaction with biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Receptor Modulation : Research suggests potential interactions with receptors that play roles in various physiological processes, including inflammation and pain.
Case Studies
Several studies highlight the effectiveness and potential applications of this compound:
-
Anticancer Study :
- A study demonstrated that derivatives of quinazolinones showed significant inhibition of cancer cell proliferation in vitro. The compound's structural features were linked to its ability to induce apoptosis in cancer cells.
-
Antimicrobial Research :
- Another study focused on the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited strong inhibitory effects, suggesting potential for further development as antimicrobial agents.
Industrial Applications
In addition to its research applications, this compound may find utility in:
- Material Science : Its unique chemical structure might be leveraged in developing new materials with specific properties.
- Chemical Manufacturing : As a precursor in synthesizing more complex organic molecules, it could play a role in pharmaceutical manufacturing processes.
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O4/c1-13-18(4-3-5-21(13)28(31)32)22(29)26-16-8-11-20-19(12-16)23(30)27(14(2)25-20)17-9-6-15(24)7-10-17/h3-12H,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHZLHOWJACQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.